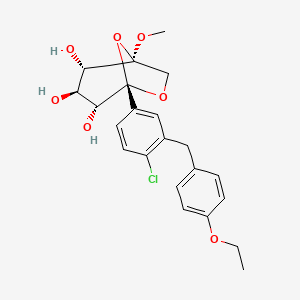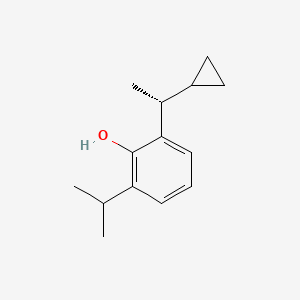![molecular formula C31H40N4O8 B608056 4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol) CAS No. 1561902-73-5](/img/structure/B608056.png)
4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ICSN3250 is a novel specific mTOR inhibitor via a unique mechanism which is distinct from previous mTOR inhibitors.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis for Anticancer Activity
In the study by Hadiyal et al. (2020), a microwave-assisted procedure was developed for synthesizing new compounds, including derivatives of pyrrole, which demonstrated potent anticancer activity against various human cancer cell lines. This process highlights the potential of pyrrole derivatives in developing new anticancer agents Microwave-Assisted Three-Component Domino Synthesis of Polysubstituted 4H-Pyran Derivatives and Their Anticancer Activity.
Conducting Polymers from Low Oxidation Potential Monomers
Sotzing et al. (1996) synthesized a series of bis(pyrrol-2-yl) arylenes, demonstrating their use in creating conducting polymers via electropolymerization. These polymers, due to their low oxidation potentials, are highly stable in the electrically conducting form, indicating their potential in various electronic applications Poly[bis(pyrrol-2-yl)arylenes].
Antimicrobial and Antioxidant Activity
Rusnac et al. (2020) explored the synthesis and biological evaluation of compounds derived from pyrrole. Their findings suggest that these compounds exhibit moderate antifungal activity, with some showing significant potential in antibacterial and antifungal applications Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine.
Electrochemical and Optical Properties of Polymers
In research by Coelho et al. (2014), nitrobenzoyl pyrrole derivatives were synthesized and polymerized to study their optical and electrochemical properties. These findings contribute to the understanding of conducting polymers, which can be applied in various electronic and optical devices Electrochemical and optical properties of new electrochromic and fluorescent nitrobenzoyl polypyrrole derivatives.
Electron Transport Layer for Polymer Solar Cells
Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte for use as an electron transport layer in polymer solar cells. This research demonstrates the application of pyrrole derivatives in improving the efficiency of solar cell devices Alcohol-Soluble n-Type Conjugated Polyelectrolyte as Electron Transport Layer for Polymer Solar Cells.
Propriétés
Numéro CAS |
1561902-73-5 |
|---|---|
Formule moléculaire |
C31H40N4O8 |
Poids moléculaire |
596.681 |
Nom IUPAC |
5-[1-[3-(azacyclotridec-1-yl)propyl]-4-(3,4-dihydroxy-5-nitrophenyl)pyrrol-3-yl]-3-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C31H40N4O8/c36-28-18-22(16-26(30(28)38)34(40)41)24-20-33(21-25(24)23-17-27(35(42)43)31(39)29(37)19-23)15-11-14-32-12-9-7-5-3-1-2-4-6-8-10-13-32/h16-21,36-39H,1-15H2 |
Clé InChI |
POQWZGBUVXRKIR-UHFFFAOYSA-N |
SMILES |
C1CCCCCCN(CCCCC1)CCCN2C=C(C(=C2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-])C4=CC(=C(C(=C4)O)O)[N+](=O)[O-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ICSN3250; ICSN-3250; ICSN 3250 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(1-Propylbenzimidazol-2-yl)carbamoyl]benzoic acid](/img/structure/B607976.png)
![2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide](/img/structure/B607977.png)
![2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile](/img/structure/B607979.png)



![3-Chloro-5-[6-(5-Fluoropyridin-2-Yl)pyrimidin-4-Yl]benzonitrile](/img/structure/B607987.png)

